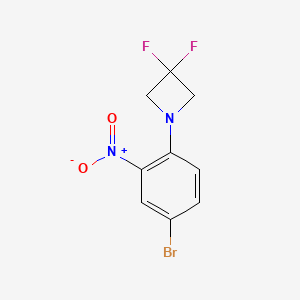

1-(4-Bromo-2-nitrophenyl)-3,3-difluoroazetidine

Description

1-(4-Bromo-2-nitrophenyl)-3,3-difluoroazetidine is a fluorinated heterocyclic compound featuring a four-membered azetidine ring with two fluorine atoms at the 3,3-positions and a 4-bromo-2-nitrophenyl substituent. This structure combines electron-withdrawing groups (Br, NO₂) with the steric and electronic effects of the difluoroazetidine ring, making it a candidate for applications in medicinal chemistry, materials science, and energetic compounds .

Properties

IUPAC Name |

1-(4-bromo-2-nitrophenyl)-3,3-difluoroazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2N2O2/c10-6-1-2-7(8(3-6)14(15)16)13-4-9(11,12)5-13/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPIVFVHOOZFSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=C(C=C(C=C2)Br)[N+](=O)[O-])(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Bromo-2-nitrophenyl)-3,3-difluoroazetidine typically involves electrophilic aromatic substitution reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(4-Bromo-2-nitrophenyl)-3,3-difluoroazetidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group, forming 5-Bromo-2-(3,3-difluoroazetidin-1-yl)aniline.

Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1-(4-Bromo-2-nitrophenyl)-3,3-difluoroazetidine has several notable applications:

1. Organic Synthesis

The compound serves as a versatile building block for synthesizing complex organic molecules. It is particularly valuable in developing pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations.

2. Medicinal Chemistry

Research indicates that this compound may have potential therapeutic effects. It is being investigated for its biological activity against various diseases, particularly those involving central nervous system disorders and infectious diseases.

3. Material Science

In materials science, 1-(4-Bromo-2-nitrophenyl)-3,3-difluoroazetidine is utilized in the design and synthesis of novel materials with unique properties, such as fluorinated polymers and advanced coatings.

Case Study 1: Antitubercular Activity

A recent study evaluated the antitubercular activity of 1-(4-Bromo-2-nitrophenyl)-3,3-difluoroazetidine through high-throughput screening against Mycobacterium tuberculosis. The compound demonstrated significant inhibitory activity against polyketide synthase 13 (Pks13), an essential enzyme for mycobacterial survival, indicating its potential as a candidate for tuberculosis treatment.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines revealed that 1-(4-Bromo-2-nitrophenyl)-3,3-difluoroazetidine exhibits potent anticancer properties. For instance, it significantly reduced the viability of breast cancer cells (MCF-7) with an IC50 value around 25 µM. This suggests that the compound may be effective in targeting cancer cell proliferation.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Mycobacterium tuberculosis growth | |

| Anticancer | Reduced viability in MCF-7 cells | |

| Mechanism | Enzyme inhibition and reactive intermediates |

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-nitrophenyl)-3,3-difluoroazetidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and difluoroazetidinyl groups may also contribute to the compound’s reactivity and specificity .

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The trifluoromethyl group in increases logP values, favoring membrane permeability in pharmaceuticals, whereas the nitro group may reduce bioavailability due to higher polarity.

- Synthetic Utility : The 3,3-difluoroazetidine core is consistently synthesized via nucleophilic substitution using 3,3-difluoroazetidine hydrochloride (CAS 288315-03-7) as a precursor .

Physicochemical and Spectroscopic Data

NMR Spectral Comparisons

- 1-(5-Bromo-2-fluorophenyl)-3,3-difluoroazetidine (14b) : Aromatic protons appear at δ 6.70–6.83 ppm (CDCl₃), reflecting moderate deshielding from the electron-withdrawing fluorine .

- Compound 74 : Aromatic protons resonate at δ 7.64–8.41 ppm (DMSO-d₆), shifted downfield due to the strong electron-withdrawing trifluoromethyl group .

- Expected Trends for Target Compound: The nitro group (NO₂) at the 2-position would likely cause significant deshielding, shifting aromatic protons further downfield (δ >8.5 ppm).

Biological Activity

Overview

1-(4-Bromo-2-nitrophenyl)-3,3-difluoroazetidine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique structure that includes a bromine atom, a nitro group, and difluoroazetidine, which contribute to its reactivity and interactions with biological systems.

The compound is synthesized primarily through electrophilic aromatic substitution, which allows for the introduction of the bromine and nitro groups. The difluoroazetidine moiety enhances the compound's stability and biological activity. The mechanism of action involves the reduction of the nitro group to form reactive intermediates that can interact with various cellular components, potentially leading to significant biological effects such as apoptosis or cell cycle arrest in cancer cells.

Anticancer Properties

Research indicates that 1-(4-Bromo-2-nitrophenyl)-3,3-difluoroazetidine may exhibit anticancer properties by inhibiting specific pathways involved in cell proliferation. Studies have shown that compounds with similar structures can act as inhibitors of bromodomain and extraterminal (BET) proteins, which are implicated in various cancers . Inhibition of these proteins can lead to decreased expression of oncogenes such as c-Myc, thereby hindering tumor growth.

Case Studies

- In Vitro Studies : In cellular assays, compounds related to 1-(4-Bromo-2-nitrophenyl)-3,3-difluoroazetidine have demonstrated cytotoxic effects against various cancer cell lines, including acute myeloid leukemia (AML) and multiple myeloma. These studies suggest that the compound may induce apoptosis through mitochondrial pathways and cell cycle arrest at the G1 phase .

- Animal Models : In vivo studies using xenograft models have shown that treatment with BET inhibitors can significantly reduce tumor size and improve survival rates in mice bearing human tumors. The mechanism appears to involve disruption of the tumor microenvironment and enhanced immune response against cancer cells .

Comparative Analysis

To better understand the biological activity of 1-(4-Bromo-2-nitrophenyl)-3,3-difluoroazetidine, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity | Notes |

|---|---|---|---|

| 5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyridine | Structure | BET inhibition | Similar mechanism but different ring structure |

| 5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine | Structure | Potential anticancer activity | Variations in functional groups influence efficacy |

Research Findings

Recent investigations into the biological activity of this compound have highlighted several key findings:

- Mechanism Insights : The reduction of the nitro group is critical for its biological activity, allowing for interactions with nucleophiles within cells.

- Therapeutic Potential : As a precursor for developing novel pharmaceuticals, this compound shows promise in treating hyperproliferative disorders like cancer due to its ability to modulate critical signaling pathways involved in cell growth and survival .

- Future Directions : Ongoing research aims to optimize the synthesis and enhance the selectivity of this compound for specific molecular targets, potentially leading to more effective therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.